molecular formula C12H14N4 B2412626 5,6-dimethyl-N-(pyridin-3-ylmethyl)pyrimidin-4-amine CAS No. 2168506-74-7

5,6-dimethyl-N-(pyridin-3-ylmethyl)pyrimidin-4-amine

Cat. No.: B2412626
CAS No.: 2168506-74-7
M. Wt: 214.272
InChI Key: PVHQOWQUBDCUMJ-UHFFFAOYSA-N
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Description

5,6-dimethyl-N-(pyridin-3-ylmethyl)pyrimidin-4-amine is a heterocyclic compound that belongs to the pyrimidine family. This compound is characterized by the presence of a pyrimidine ring substituted with dimethyl groups at positions 5 and 6, and a pyridin-3-ylmethyl group at the nitrogen atom at position 4. Pyrimidine derivatives are known for their wide range of biological activities and are commonly used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-dimethyl-N-(pyridin-3-ylmethyl)pyrimidin-4-amine typically involves the condensation of appropriate pyrimidine precursors with pyridin-3-ylmethylamine. One common method involves the reaction of 5,6-dimethylpyrimidine-4-amine with pyridin-3-ylmethyl chloride in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

5,6-dimethyl-N-(pyridin-3-ylmethyl)pyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the pyridin-3-ylmethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Pyridin-3-ylmethyl chloride in the presence of a base like potassium carbonate in DMF.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine N-oxides, while reduction may produce the corresponding amines.

Scientific Research Applications

5,6-dimethyl-N-(pyridin-3-ylmethyl)pyrimidin-4-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anticancer, antiviral, and antimicrobial properties.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,6-dimethyl-N-(pyridin-3-ylmethyl)pyrimidin-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of dimethyl and pyridin-3-ylmethyl groups enhances its potential as a versatile scaffold for drug development and other applications.

Properties

IUPAC Name

5,6-dimethyl-N-(pyridin-3-ylmethyl)pyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4/c1-9-10(2)15-8-16-12(9)14-7-11-4-3-5-13-6-11/h3-6,8H,7H2,1-2H3,(H,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVHQOWQUBDCUMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CN=C1NCC2=CN=CC=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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